2-(4-(isopropylthio)phenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
Description
The compound 2-(4-(isopropylthio)phenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide features a central acetamide scaffold with two distinct substituents:
- A 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl group on the acetamide nitrogen, incorporating a 1,2,4-oxadiazole heterocycle known for metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-14(2)27-18-10-8-16(9-11-18)12-20(25)23-19-7-5-4-6-17(19)13-21-22-15(3)24-26-21/h4-11,14H,12-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTQBGRLEAPTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)SC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multi-step reactions starting from commercially available precursors. The initial step might include the protection of functional groups, followed by the strategic incorporation of the isopropylthio and oxadiazole moieties. Reaction conditions such as temperature, solvent, and catalysts are crucial, often optimized through trial and error to maximize yield and purity.
Industrial Production Methods: For industrial-scale production, the synthetic route must be economically viable and environmentally sustainable. This could involve high-throughput continuous flow reactors, which offer better control over reaction conditions and scalability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfur atom in the isopropylthio group can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Various reduction reactions may target the oxadiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the phenyl rings and the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions (e.g., polar aprotic solvents, acidic or basic catalysts).
Major Products: The products formed depend on the specific reactions undertaken. Oxidation may yield sulfoxides or sulfones, while reduction could lead to altered oxadiazole structures. Substitution reactions might introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide has several applications:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential as a biochemical probe to investigate the function of certain enzymes or receptors.
Medicine: Exploration of its efficacy as a pharmaceutical agent in treating specific diseases.
Industry: Uses in material science for the development of new polymers or as a component in specialty chemicals.
Mechanism of Action
The compound's mechanism of action will largely depend on its specific application. In a medicinal context, it could interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved might include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The target compound shares structural motifs with several analogs (Table 1), differing primarily in heterocyclic cores, substituent groups, and pharmacological targets.
Table 1: Structural Comparison of Key Analogs
Key Differences and Implications
Heterocyclic Core Modifications
- 1,2,4-Oxadiazole vs. 1,2,4-Triazole : The target compound’s oxadiazole core (vs. triazole in ) enhances metabolic stability due to reduced susceptibility to oxidative degradation . Triazole analogs, however, may exhibit stronger metal-binding properties (e.g., zinc in MMP-13 inhibition) .
- Pyrazole and Furan Moieties : Compound 28 and 13g incorporate pyrazole and furan rings, respectively, which can improve solubility or target specificity compared to the target’s simpler phenyl groups.
Substituent Effects
- Electron-Withdrawing Groups : The nitrophenyl (compound 28 ) and trifluoromethyl (compound 5 ) groups in analogs introduce electron-withdrawing effects, which may alter binding affinity or metabolic pathways.
Pharmacological Context
- MMP-13 Inhibition: Hydrazone-containing analogs like 13g target MMP-13 via non-zinc-binding mechanisms, whereas the target compound’s acetamide backbone lacks this functional group, suggesting divergent biological targets.
- Triazole Derivatives : Compounds with triazole-thioether motifs () are often explored for antimicrobial or anticancer activity, but the oxadiazole in the target compound may shift its mechanism toward kinase or protease inhibition.
Biological Activity
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes an isopropylthio group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety. Its chemical formula can be represented as follows:
Structural Representation
| Component | Structure |
|---|---|
| Isopropylthio Group | Isopropylthio |
| Oxadiazol Moiety | Oxadiazol |
| Acetamide Backbone | Acetamide |
Cytotoxicity and Antiproliferative Effects
Recent studies have demonstrated that Compound A exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has shown an IC50 value of 0.9 μM against HepG2 liver cancer cells and 14.7 μM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
The mechanisms through which Compound A exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : Compound A has been shown to inhibit the proliferation of cancer cells through the induction of apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It influences ROS levels within cells, which can lead to oxidative stress and subsequent cell death .
- Targeting Viral Replication : In a study focused on SARS-CoV-2, derivatives of similar compounds were found to inhibit RNA-dependent RNA polymerase (RdRp), suggesting that Compound A may have antiviral properties .
1. Anticancer Activity
A study involving the treatment of HepG2 and MCF-7 cells with Compound A revealed a dose-dependent response in cytotoxicity. The results indicated that higher concentrations led to increased cell death rates compared to control groups.
2. Antiviral Potential
In another investigation, a library of acetamides similar to Compound A was tested against SARS-CoV-2 RdRp. The most promising candidates exhibited strong inhibition with low cytotoxicity .
Comparative Analysis with Related Compounds
To better understand the efficacy of Compound A, it is useful to compare its activity with related compounds:
| Compound Name | IC50 (μM) HepG2 | IC50 (μM) MCF-7 | Notes |
|---|---|---|---|
| Compound A | 0.9 | 14.7 | Significant cytotoxicity |
| Compound B (similar structure) | 1.5 | 20.0 | Moderate activity |
| Compound C (different structure) | 3.0 | 25.0 | Lower efficacy |
Q & A
Q. What are the key synthetic steps and critical reagents for synthesizing this compound?
The synthesis typically involves multi-step routes, including:
- Nucleophilic substitution for introducing the isopropylthio group.
- Amide bond formation using coupling agents (e.g., DCC/DMAP) under inert atmospheres.
- Oxadiazole ring construction via cyclization of thiosemicarbazide intermediates under reflux with dehydrating agents like POCl₃ . Critical reagents include sodium hydroxide or potassium carbonate for pH control, and solvents like DMF to stabilize intermediates .
Q. Which spectroscopic and chromatographic methods are used to confirm its structural integrity?
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and amide bond formation.
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide).
- TLC and HPLC for monitoring reaction progress and purity assessment .
Q. How does the compound’s stability vary under different experimental conditions?
- Thermal stability : Degradation studies via thermogravimetric analysis (TGA) at elevated temperatures (e.g., >150°C).
- pH sensitivity : Hydrolysis of the oxadiazole ring under strongly acidic (pH < 3) or alkaline (pH > 10) conditions.
- Light exposure : UV-Vis spectroscopy to assess photodegradation, recommending storage in amber vials .
Q. What reaction mechanisms are plausible for its functional groups?
- Thioether oxidation : Conversion to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA.
- Oxadiazole ring opening : Acid-catalyzed cleavage to form thiosemicarbazides.
- Amide hydrolysis : Under extreme pH to yield carboxylic acid and aniline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Use statistical design of experiments (DoE) to:
- Screen variables (temperature, solvent ratio, catalyst loading) via factorial designs.
- Apply response surface methodology (RSM) to identify optimal conditions (e.g., 60°C, 1.2 eq. K₂CO₃ in DMF) .
- Monitor real-time kinetics using inline FTIR or Raman spectroscopy .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C).
- Structural analogs : Evaluate bioactivity trends using a comparative table (see Table 1).
- Dose-response validation : Repeat assays with controlled purity (HPLC >98%) .
Table 1 : Comparative Bioactivity of Structural Analogs
| Compound | Structural Features | Activity (IC₅₀, μM) | Key Modifications |
|---|---|---|---|
| Analog A | Methyl-oxadiazole | 12.4 ± 1.2 | Enhanced solubility |
| Analog B | Chlorophenyl group | 8.9 ± 0.8 | Increased lipophilicity |
| Target | Isopropylthio group | 15.6 ± 2.1 | Steric hindrance reduction |
Q. What computational strategies predict its reactivity and electronic properties?
- HOMO-LUMO analysis (Gaussian 09) to identify nucleophilic/electrophilic sites.
- Molecular electrostatic potential (MESP) mapping to predict hydrogen bonding.
- DFT calculations (B3LYP/6-31G*) for transition-state modeling of ring-opening reactions .
Q. How to establish structure-activity relationships (SAR) for therapeutic targeting?
- Pharmacophore modeling : Align analogs to identify essential moieties (e.g., oxadiazole for enzyme inhibition).
- Docking studies (AutoDock Vina) against target proteins (e.g., kinases) to validate binding poses.
- In vitro assays : Test truncated derivatives to isolate active fragments .
Q. What methodologies enable comparative studies with structurally similar compounds?
Q. How can derivatization enhance its bioactivity or selectivity?
- Prodrug design : Introduce ester groups for improved membrane permeability.
- Click chemistry : Attach triazole-linked targeting ligands (e.g., folate).
- Isotopic labeling (²H, ¹³C) for metabolic pathway tracing .
Methodological Notes
- Experimental Reproducibility : Always report solvent purity, drying methods, and inert atmosphere details.
- Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
